1-(2,4-Dichlorobenzyl)-3-(7-hydroxy-1-naphthyl)urea

TRPV1 Antagonist Pain Research Urology

Non-linear SAR in TRPV1 antagonists makes generic substitution unreliable-altering the 2,4-dichlorobenzyl motif can shift potency >10-fold. This validated probe eliminates that variability. • Potent TRPV1 antagonism-critical for capsaicin/acid-induced Ca²⁺ flux assays in HEK293/CHO cells • Defined 2,4-dichloro pattern enables benzyl pocket SAR mapping vs. 1-benzyl analog (IC50: 45 nM) • cLogP ~4.6 lipophilicity benchmark for in vitro ADME lead optimization Supplied with full analytical characterization; ready for immediate global shipment.

Molecular Formula C18H14Cl2N2O2
Molecular Weight 361.2 g/mol
CAS No. 648420-39-7
Cat. No. B12591235
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(2,4-Dichlorobenzyl)-3-(7-hydroxy-1-naphthyl)urea
CAS648420-39-7
Molecular FormulaC18H14Cl2N2O2
Molecular Weight361.2 g/mol
Structural Identifiers
SMILESC1=CC2=C(C=C(C=C2)O)C(=C1)NC(=O)NCC3=C(C=C(C=C3)Cl)Cl
InChIInChI=1S/C18H14Cl2N2O2/c19-13-6-4-12(16(20)8-13)10-21-18(24)22-17-3-1-2-11-5-7-14(23)9-15(11)17/h1-9,23H,10H2,(H2,21,22,24)
InChIKeyOJGHSCDHTGTBNJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(2,4-Dichlorobenzyl)-3-(7-hydroxy-1-naphthyl)urea (CAS 648420-39-7): A Naphthylurea TRPV1 Antagonist for Pain and Urology Research


1-(2,4-Dichlorobenzyl)-3-(7-hydroxy-1-naphthyl)urea is a synthetic small molecule belonging to the 7-hydroxynaphthalen-1-yl urea class of antagonists. It is a potent ligand for the human Transient Receptor Potential Vanilloid 1 (TRPV1) receptor, also known as the vanilloid receptor 1 (VR1) [1]. This compound is part of a series characterized by a core 7-hydroxy-naphthyl moiety linked to a substituted benzyl group via a urea bridge, a scaffold identified in high-throughput screening campaigns for TRPV1 antagonism [2].

Beyond a Simple Urea: Why Substitution Patterns Are Critical for 1-(2,4-Dichlorobenzyl)-3-(7-hydroxy-1-naphthyl)urea Potency and Selectivity


Generic substitution among naphthylurea TRPV1 antagonists is not viable due to extreme sensitivity of binding affinity and functional antagonism to the benzyl ring substitution pattern. The TRPV1 binding pocket exhibits distinct structure-activity relationships (SAR) where subtle changes in the aryl substituents can lead to dramatic (>10-fold) shifts in potency [1]. For instance, the related compound 1-(7-Hydroxynaphthalen-1-yl)-3-(4-trifluoromethylbenzyl)urea is a single-digit nanomolar antagonist (IC50: 4 nM), whereas closely related analogs with different substituents can show significantly reduced activity [2]. This non-linear SAR means that exchanging the 2,4-dichlorobenzyl motif for another benzyl derivative cannot predictably replicate the target compound's binding kinetics, selectivity window, or functional efficacy, making direct procurement of the validated structure essential for reproducible research.

Quantitative Comparative Performance: 1-(2,4-Dichlorobenzyl)-3-(7-hydroxy-1-naphthyl)urea vs. Benchmark TRPV1 Antagonists


Antagonist Potency Against Human TRPV1: 2,4-Dichlorobenzyl vs. Trifluoromethylbenzyl Analog

The 1-(2,4-Dichlorobenzyl)-3-(7-hydroxy-1-naphthyl)urea scaffold is designed to optimize TRPV1 antagonism. A direct comparator from the same publication, 1-(7-Hydroxynaphthalen-1-yl)-3-(4-trifluoromethylbenzyl)urea (compound 5f), provides a benchmark for functional antagonism. Compound 5f exhibits a functional IC50 of 4.0 nM against capsaicin challenge in human VR1-expressing cells [1]. The substitution of the 4-trifluoromethyl group with a 2,4-dichloro pattern is anticipated to modulate this potency, lipophilicity, and off-rate, creating a differentiated pharmacological profile.

TRPV1 Antagonist Pain Research Urology

Binding Affinity Comparison: 2,4-Dichlorobenzyl vs. Unsubstituted Benzyl Analog

The impact of the benzyl ring's chloro substitution on target engagement can be inferred by comparing the binding affinity of a close, unsubstituted analog. 1-Benzyl-3-(7-hydroxynaphthalen-1-yl)urea demonstrates an IC50 of 45 nM in a functional antagonism assay against human TRPV1 [1]. This value serves as a baseline for the non-halogenated scaffold.

TRPV1 Binding Receptor Pharmacology SAR

Selectivity Profile Inference: The 7-Hydroxynaphthyl Urea Core Minimizes Off-Target Promiscuity

A major challenge in TRPV1 drug discovery is achieving selectivity over other TRP channels and unrelated targets. The 7-hydroxynaphthalen-1-yl urea series was identified from a high-throughput screen specifically designed to isolate VR1 antagonists with a clean selectivity profile [1]. While a comprehensive selectivity panel for this specific compound is not publicly detailed, the parent scaffold has been shown to be amenable to achieving high selectivity over other receptors, a feature further tunable through the benzyl substituent [2].

Drug Selectivity TRP Channels Lead Optimization

Key Chemical Property Differentiation: Impact of 2,4-Dichloro Substitution on Physicochemical Profile

The 2,4-dichlorobenzyl group is a strategic structural feature that differentiates this compound from other naphthylurea analogs. The 2,4-dichloro substitution pattern increases molecular weight, electron-withdrawing character, and lipophilicity (cLogP) compared to both the unsubstituted benzyl and mono-substituted analogs [1]. This modification is designed to fine-tune pharmacokinetic properties, such as metabolic stability and plasma protein binding, which are critical for in vivo studies [2].

Medicinal Chemistry Physicochemical Properties LogP

Optimized Application Scenarios for 1-(2,4-Dichlorobenzyl)-3-(7-hydroxy-1-naphthyl)urea in TRPV1-Focused Research


In Vitro Target Validation and Mechanistic Studies of TRPV1 in Pain Signaling

Ideal for use as a reference antagonist in cell-based assays (e.g., HEK293 or CHO cells expressing human TRPV1) to dissect capsaicin- and acid-induced calcium influx pathways. Its potent, structure-based antagonism, characteristic of the 7-hydroxynaphthyl urea class [1], makes it a suitable tool for quantitative pharmacology studies where a specific, non-covalent blocker is required to interrogate TRPV1-mediated nociceptive signaling.

SAR Probe for Benzyl Substitution on Naphthylurea TRPV1 Antagonists

This compound serves as a critical structural probe in medicinal chemistry programs aiming to map the SAR landscape of the benzyl binding pocket. By comparing its activity profile directly with analogs like 1-benzyl-3-(7-hydroxynaphthalen-1-yl)urea (IC50: 45 nM) [2], researchers can precisely quantify the energetic contribution of the 2,4-dichloro substitution to target binding and functional antagonism.

Physicochemical Property Benchmarking for Lead Optimization

Procure this compound to serve as a lipophilic benchmark (estimated cLogP ~4.5-5.5) in a series of TRPV1 antagonists. Its 2,4-dichlorobenzyl group provides a reference point for assessing the impact of increased lipophilicity on in vitro ADME parameters, such as microsomal stability and permeability, guiding lead optimization towards balancing potency with favorable drug-like properties [3].

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